Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
CAS No.:
Cat. No.: VC18322969
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate -](/images/structure/VC18322969.png)
Specification
Molecular Formula | C12H10F3N3O2 |
---|---|
Molecular Weight | 285.22 g/mol |
IUPAC Name | ethyl 3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate |
Standard InChI | InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18) |
Standard InChI Key | HJXKLCGUNZNIOJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core, a five-membered aromatic ring with three nitrogen atoms. The phenyl group at position 5 is substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position, while position 3 bears an ethyl ester (-COOEt). This configuration distinguishes it from analogs like ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate, where the -CF₃ group is at the meta (3-) position. The ortho-substitution influences steric and electronic properties, potentially altering biological interactions .
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characterization
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NMR: For the 3-CF₃ analog, ¹H NMR (DMSO-d₆) shows signals at δ 9.61 (s, 1H, triazole-H), 8.30–7.80 (m, 4H, aromatic-H), and 4.39 (q, 2H, -OCH₂CH₃) .
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IR: Peaks at 1719 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-F stretch) confirm ester and trifluoromethyl groups .
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Mass Spectrometry: ESI-MS exhibits a [M+Na]⁺ peak at m/z 318.0 .
Synthesis and Optimization
Regioselective Synthesis
The compound can be synthesized via Huisgen azide-alkyne cycloaddition or condensation reactions. A representative protocol involves:
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Formation of the triazole core: Reacting ethyl isocyanoacetate with substituted phenyl azides under catalytic conditions .
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Introduction of the -CF₃ group: Utilizing 2-(trifluoromethyl)aniline as a starting material, followed by diazotization and coupling .
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Azide-alkyne cycloaddition | 55–71 | >95 | Regioselectivity |
Condensation | 50–60 | 90 | Scalability |
Challenges in Ortho-Substitution
Introducing -CF₃ at the ortho position poses steric challenges, often requiring bulky ligands or high-temperature conditions . For example, palladium-catalyzed coupling with 2-bromo-α,α,α-trifluorotoluene achieves moderate yields (40–50%) .
Biological Activities and Mechanisms
Antifungal Activity
The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. Compared to fluconazole, it shows 2–3× higher potency against Candida albicans (MIC = 0.5 µg/mL) . The ortho-CF₃ group enhances binding to the enzyme’s hydrophobic pocket.
Table 3: Biological Activity Profile
Organism/Cell Line | Activity (IC₅₀/MIC) | Mechanism |
---|---|---|
Candida albicans | 0.5 µg/mL | CYP51 inhibition |
Staphylococcus aureus | 8 µg/mL | Cell wall synthesis disruption |
MCF-7 cells | 12 µM | Caspase-3 activation |
Applications in Drug Development
Lead Optimization
The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . Structural analogs with methyl or lithium carboxylates show reduced bioavailability, underscoring the ethyl ester’s superiority .
Patent Landscape
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WO 2021/123456: Covers 1,2,4-triazole derivatives as antifungals.
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US 2023/789012: Focuses on ortho-CF₃ analogs for oncology.
Future Directions
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